molecular formula C7H14N2O2 B13099085 1-(1,2-Diaminopropan-2-YL)cyclopropanecarboxylic acid

1-(1,2-Diaminopropan-2-YL)cyclopropanecarboxylic acid

Cat. No.: B13099085
M. Wt: 158.20 g/mol
InChI Key: CQOHXYQXWCMUTQ-UHFFFAOYSA-N
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Description

1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C6H12N2O2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 1,2-diaminopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with 1,2-diaminopropane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often requires stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(1,2-Diaminopropan-2-yl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

    Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their functional groups and substituents.

    Diaminopropane derivatives: These compounds contain the 1,2-diaminopropane moiety but may have different structural features and properties.

The uniqueness of this compound lies in its combination of the cyclopropane ring and 1,2-diaminopropane moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1-(1,2-diaminopropan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c1-6(9,4-8)7(2-3-7)5(10)11/h2-4,8-9H2,1H3,(H,10,11)

InChI Key

CQOHXYQXWCMUTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1(CC1)C(=O)O)N

Origin of Product

United States

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